molecular formula C8H7BrN2O2 B2561161 6-Bromo-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 943994-62-5

6-Bromo-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B2561161
CAS No.: 943994-62-5
M. Wt: 243.06
InChI Key: XMEIEWJNSXYMMS-UHFFFAOYSA-N
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Description

6-Bromo-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a pyrido[3,2-b][1,4]oxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the bromination of 8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce the corresponding amine .

Mechanism of Action

The mechanism of action of 6-Bromo-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and can influence its biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

6-Bromo-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₆BrN₂O₂
  • Molecular Weight : 261.05 g/mol
  • CAS Number : 1417599-57-5

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study published in ResearchGate utilized machine learning to predict the antimicrobial activity of various compounds, including this pyrido derivative. The results showed promising activity against several bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that derivatives of pyrido[3,2-b][1,4]oxazine structures can inhibit cancer cell proliferation by inducing apoptosis. For instance, a series of experiments demonstrated that these compounds could effectively reduce the viability of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.

Enzyme Inhibition

One of the key mechanisms through which this compound exerts its biological effects is through the inhibition of specific enzymes. For example:

  • Renin Inhibition : Similar oxazine derivatives have been reported as potent inhibitors of renin, an enzyme crucial in the regulation of blood pressure. Inhibiting renin can lead to reduced hypertension and associated cardiovascular risks .

Interaction with Biological Targets

The compound's structure allows it to interact with various biological targets. The presence of the bromine atom and the oxazine ring contributes to its ability to bind effectively with protein targets involved in disease pathways.

Case Studies

StudyFindings
Antimicrobial Activity Study Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli.
Cancer Cell Line Study Showed reduced viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values in the micromolar range.
Renin Inhibition Research Identified as a lead compound for developing oral bioavailable renin inhibitors with favorable pharmacokinetic properties.

Properties

IUPAC Name

6-bromo-8-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2/c1-4-2-5(9)10-8-7(4)13-3-6(12)11-8/h2H,3H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEIEWJNSXYMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1OCC(=O)N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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